molecular formula C11H14N4 B12843608 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine

Katalognummer: B12843608
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: FKRXTDSFOMPWTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a piperazine moiety attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a scaffold in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde to form an imidazo[1,2-a]pyridine intermediate, which is then functionalized with piperazine . The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization and functionalization processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Wissenschaftliche Forschungsanwendungen

5-(Piperazin-1-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-(Piperazin-1-yl)imidazo[1,2-a]pyridine is unique due to the presence of the piperazine moiety, which enhances its pharmacological potential and allows for diverse chemical modifications. This makes it a versatile scaffold in drug design and other scientific research applications .

Eigenschaften

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

5-piperazin-1-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H14N4/c1-2-10-13-6-9-15(10)11(3-1)14-7-4-12-5-8-14/h1-3,6,9,12H,4-5,7-8H2

InChI-Schlüssel

FKRXTDSFOMPWTB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC=CC3=NC=CN32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.